2-(2-Methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the class of fused heterocyclic systems combining benzothiophene, triazole, and pyrimidine moieties. Its structure features a tetrahydrobenzothieno core fused with a triazolo[1,5-c]pyrimidine scaffold, substituted at the 2-position with a 2-methylphenyl group. Such derivatives are synthesized via cyclocondensation or annulation reactions, often starting from thienopyrimidine precursors and functionalized hydrazides or amines . The compound’s fused bicyclic system confers rigidity and planarity, which are critical for biological interactions, particularly in antimicrobial or enzyme inhibition contexts .
Properties
Molecular Formula |
C18H16N4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H16N4S/c1-11-6-2-3-7-12(11)16-20-17-15-13-8-4-5-9-14(13)23-18(15)19-10-22(17)21-16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
LYHSXAWPVRCZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5 |
Origin of Product |
United States |
Preparation Methods
Gewald’s Reaction for Tetrahydrobenzothiophene Core
The Gewald reaction enables the synthesis of 2-aminothiophenes through a three-component condensation of ketones, elemental sulfur, and cyanoacetates. For the target compound, cyclohexanone serves as the cyclic ketone, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Reaction Conditions :
Triazole Ring Formation
The 2-amino group on the thiophene undergoes diazotization and cyclization to form the triazole moiety. Nitrosation with sodium nitrite in hydrochloric acid generates a diazonium intermediate, which cyclizes intramolecularly upon heating.
Optimization Insight :
Pyrimidine Annulation
The triazole-thiophene intermediate reacts with enaminones to form the pyrimidine ring. Enaminone 10 (derived from 3′,4′,5′-trimethoxyacetophenone and DMF-DMA) facilitates cyclization under acidic conditions.
Procedure :
- Triazole-thiophene (1 mmol) and enaminone 10 (1.2 mmol) in glacial acetic acid at 80°C for 2 hours.
- Yield: 70–75% after recrystallization from ethanol.
Multicomponent Approaches for Streamlined Synthesis
CuAAC/Ring Cleavage/Cyclization Strategy
A three-component reaction involving 2-aminobenzo[d]thiazole, sulfonyl azides, and terminal ynones enables rapid assembly of benzothiazolopyrimidines. Although developed for benzothiazolo analogs, this method is adaptable to benzothieno systems by substituting the heterocyclic amine.
Key Advantages :
One-Pot Diazotization-Cyclization
Patent WO2015162630A1 describes a diazotization-coupled cyclization route for triazolopyrimidines. Starting with 5-nitro-2,4,6-trichloropyrimidine, sequential amination, reduction, and diazotization yield advanced intermediates for regioselective coupling with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.
Industrial Relevance :
- Eliminates column chromatography through intermediate crystallizations.
- Overall yield of 58% over six steps.
Functionalization at the 2-Methylphenyl Position
The 2-methylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Suzuki Coupling
Nucleophilic Substitution
- Chloropyrimidine intermediates react with 2-methylphenylmagnesium bromide in THF at 0°C.
- Yield : 68% with CuI catalysis.
Structural Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) :
- δ 7.45–7.32 (m, 4H, aromatic), 3.20 (t, 2H, J = 6.0 Hz), 2.85–2.70 (m, 4H), 2.50 (s, 3H, CH₃), 1.90–1.75 (m, 4H).
13C NMR :
HRMS (ESI) :
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during triazole-pyrimidine annulation are mitigated by:
Hydrogenation of Aromatic Rings
Partial hydrogenation of benzothiophene to tetrahydrobenzothiophene requires Pd/C (10%) under H₂ (50 psi) in ethanol. Over-hydrogenation is avoided by monitoring with TLC.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structurally related triazolopyrimidines exhibit:
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is critical for forming the compound’s fused ring system.
Substitution and Functional Group Modifications
The compound undergoes substitution reactions at reactive sites, including the sulfur atom and aromatic positions.
Cross-Coupling Reactions
Suzuki coupling is employed to introduce aryl groups or heterocycles:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Thiophene-2-boronic acid, Pd catalyst, THF | Thiophene-substituted thieno-pyrimidine derivatives |
Redox Reactions
The compound participates in oxidation and reduction processes:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Formation of oxidized derivatives (e.g., hydroxylated or carbonyl groups) |
| Reduction | Sodium borohydride | Reduction of carbonyl groups to hydroxyl or amine functionalities |
Structural Influence on Reactivity
The fused benzothieno-triazolo-pyrimidine core enhances reactivity due to:
-
Conjugated π-systems : Facilitate electron transfer in redox reactions.
-
Nitrogen-rich triazole ring : Acts as a nucleophile in substitution reactions .
-
Sulfur atom : Participates in alkylation/oxidation reactions .
This compound’s reactivity is highly tunable, making it a versatile scaffold for pharmaceutical applications. Further studies are needed to explore its full chemical potential.
Scientific Research Applications
2-(2-Methylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Physicochemical and Crystallographic Properties
Table 3: Structural and Physical Data
Key Insights :
- Planarity : The fused triazole-pyrimidine system in the target compound and its phenyl analogues ensures coplanarity, facilitating π-π interactions critical for enzyme binding .
- Cyclohexene Conformation : The half-chair conformation of the tetrahydro ring is conserved across derivatives, minimizing steric strain .
Biological Activity
The compound 2-(2-Methylphenyl)-8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a diverse class of heterocyclic compounds that have garnered attention for their potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21N5OS
- Molecular Weight : 391.49 g/mol
- CAS Number : 326026-37-3
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine show promising anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : In vitro studies on human cancer cell lines have shown significant cytotoxic effects with IC50 values in the low micromolar range.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases:
- Mechanism : It may act as an antagonist at glutamate receptors, thereby reducing excitotoxicity.
- Case Study : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : The mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways.
- Case Study : Testing against various bacterial strains showed inhibition zones comparable to standard antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Case Study Findings |
|---|---|---|
| Anticancer | Induction of apoptosis | Significant cytotoxicity in cancer cell lines |
| Neuroprotective | Glutamate receptor antagonism | Improved cognitive function in Alzheimer's models |
| Antimicrobial | Disruption of cell membranes | Effective against multiple bacterial strains |
Q & A
Q. Key factors affecting yield :
- Catalyst choice : Piperidine enhances cyclization efficiency compared to weaker bases.
- Solvent : Dioxane or ethanol improves solubility and reaction homogeneity.
- Temperature : Reflux conditions (100–120°C) optimize ring closure.
Q. Table 1: Synthesis Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazide cyclization | Hydrazide, dioxane, reflux | 62% | |
| Isothiocyanate route | CS₂, KOH/DMF, room temperature | 74% |
Basic: How is the molecular structure confirmed experimentally?
Answer:
Structural validation employs a combination of techniques:
- X-ray crystallography : Determines bond lengths, dihedral angles, and packing interactions. For example, the title compound exhibits a planar triazole-pyrimidine system (dihedral angle = 2.584°) and a half-chair conformation in the cyclohexene ring .
- NMR spectroscopy : -NMR confirms substituent integration (e.g., methyl groups at δ 2.34 ppm) and aromatic proton environments .
- IR spectroscopy : Peaks at ~1676–1685 cm confirm carbonyl groups in derivatives .
Q. Critical validation steps :
- Compare experimental XRD parameters (e.g., unit cell dimensions: ) with computational models .
- Cross-validate NMR shifts with predicted coupling constants (e.g., for aromatic protons) .
Basic: What are the primary pharmacological targets studied for this scaffold?
Answer:
The fused benzothieno-triazolopyrimidine core is explored for:
Q. Methodological note :
Basic: What crystallographic parameters define the compound’s stability?
Answer:
Key stability factors from XRD
- Intermolecular interactions : C–H⋯N hydrogen bonds form centrosymmetric dimers (R(8) motif) and zig-zag chains along the c-axis .
- π–π stacking : Pyrimidine and phenyl rings stack at 3.445 Å, enhancing lattice cohesion .
- Cyclohexene conformation : Half-chair puckering (Q = 0.3816 Å, θ = 129.07°) minimizes steric strain .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2/c | |
| Unit cell volume | 1410.0 Å | |
| Hydrogen bond length | C–H⋯N = 2.50–2.70 Å |
Advanced: How to resolve contradictions in structural data (e.g., cyclohexene conformation)?
Answer:
Discrepancies in cyclohexene ring conformation (half-chair vs. boat) arise from:
Q. Resolution strategy :
- Perform DFT calculations to compare conformational energies.
- Use variable-temperature XRD to assess thermal motion impacts .
Advanced: How to design a robust SAR study for antimicrobial derivatives?
Answer:
Step 1: Structural diversification
- Introduce electron-withdrawing groups (e.g., –CN, –F) at the phenyl ring to enhance membrane penetration .
Step 2: Activity profiling - Test against Gram-positive/-negative panels using broth microdilution (CLSI guidelines).
Step 3: Mechanistic analysis - Use fluorescence assays (e.g., propidium iodide uptake) to confirm membrane disruption .
Example : 4-Fluorophenyl analogs show 2× higher activity than methyl derivatives due to increased lipophilicity .
Advanced: How to address discrepancies between computational and experimental spectral data?
Answer:
Common issues and solutions:
- NMR shifts : Discrepancies arise from solvent effects (DMSO vs. CDCl) or tautomerism. Use -DEPT to resolve ambiguities .
- XRD vs. DFT bond lengths : Adjust computational models (e.g., B3LYP/6-311+G**) to account for crystal packing forces .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield by 15% .
- Flow chemistry : Enhances reproducibility for cyclization steps via precise temperature control .
- Purification : Use recrystallization from ethanol/dioxane (≥95% purity) instead of column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
